molecular formula C14H21ClN2O3S B4480319 2-CHLORO-N-(2-METHYLBUTAN-2-YL)-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

2-CHLORO-N-(2-METHYLBUTAN-2-YL)-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

Cat. No.: B4480319
M. Wt: 332.8 g/mol
InChI Key: RMAVAJBKZZLUOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-CHLORO-N-(2-METHYLBUTAN-2-YL)-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE is a synthetic organic compound It is characterized by the presence of a benzamide core, substituted with a chloro group, a methylbutan-2-yl group, and an N-methylmethanesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-(2-METHYLBUTAN-2-YL)-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis may include:

  • 2-chlorobenzoic acid
  • 2-methylbutan-2-amine
  • Methanesulfonyl chloride
  • Coupling agents such as EDCI or DCC

The reaction conditions may involve:

  • Formation of the amide bond between 2-chlorobenzoic acid and 2-methylbutan-2-amine.
  • Introduction of the methanesulfonamido group using methanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-(2-METHYLBUTAN-2-YL)-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE may undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted by nucleophiles.

    Oxidation and reduction reactions: The compound may undergo oxidation or reduction under specific conditions.

    Hydrolysis: The amide bond may be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Acids and bases: For hydrolysis reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions may yield new derivatives with different functional groups.

Scientific Research Applications

2-CHLORO-N-(2-METHYLBUTAN-2-YL)-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE may have various scientific research applications, including:

    Medicinal chemistry: Potential use as a lead compound for drug development.

    Pharmaceuticals: Investigation of its pharmacological properties and therapeutic potential.

    Materials science: Exploration of its properties for use in advanced materials.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-(2-METHYLBUTAN-2-YL)-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE would depend on its specific interactions with molecular targets. This may involve:

    Binding to specific receptors or enzymes: Modulating their activity.

    Interference with cellular pathways: Affecting cell signaling or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-CHLORO-N-(2-METHYLBUTAN-2-YL)-4-AMINOBENZAMIDE
  • 2-CHLORO-N-(2-METHYLBUTAN-2-YL)-4-(N-METHYLSULFONAMIDO)BENZAMIDE

Uniqueness

2-CHLORO-N-(2-METHYLBUTAN-2-YL)-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE may be unique in its specific substitution pattern and functional groups, which could confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-(2-methylbutan-2-yl)-4-[methyl(methylsulfonyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O3S/c1-6-14(2,3)16-13(18)11-8-7-10(9-12(11)15)17(4)21(5,19)20/h7-9H,6H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAVAJBKZZLUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1=C(C=C(C=C1)N(C)S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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